molecular formula C14H16N4O6S B5709969 methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate CAS No. 10132-09-9

methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B5709969
CAS RN: 10132-09-9
M. Wt: 368.37 g/mol
InChI Key: WPLIQPBJRRXRKP-UHFFFAOYSA-N
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Description

Methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate, also known as DPX-E4022, is a potent and selective inhibitor of the enzyme protein kinase C epsilon (PKCε). PKCε is a member of the protein kinase C family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DPX-E4022 has been shown to have potential therapeutic applications in several diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

Methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate exerts its pharmacological effects by selectively inhibiting the activity of PKCε. PKCε is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKCε, this compound can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects in preclinical models. In cancer, this compound can induce apoptosis and inhibit the growth and proliferation of cancer cells. In cardiovascular diseases, this compound can reduce cardiac fibrosis and protect against myocardial ischemia-reperfusion injury. In neurological disorders, this compound can improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

Methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for PKCε. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

Several future directions for research on methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate include the development of more potent and selective PKCε inhibitors, the investigation of the role of PKCε in various diseases, and the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential and reduce its potential toxicity.

Synthesis Methods

The synthesis of methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate involves a multi-step process that includes the reaction of 2,6-dimethoxy-4-pyrimidinamine with 4-bromobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has been extensively studied in preclinical models of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In cardiovascular diseases, this compound has been shown to protect against myocardial ischemia-reperfusion injury and reduce cardiac fibrosis. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

methyl N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S/c1-22-12-8-11(16-13(17-12)23-2)18-25(20,21)10-6-4-9(5-7-10)15-14(19)24-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLIQPBJRRXRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125994
Record name Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10132-09-9
Record name Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10132-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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